molecular formula C15H16N4O4S B2413632 ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate CAS No. 324057-24-1

ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B2413632
CAS RN: 324057-24-1
M. Wt: 348.38
InChI Key: OELUWCNENVJYDI-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . It contains an ethyl group, a 4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl group, and a thioacetate group .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported . The process involves the reaction of phenacyl chloride derivatives with 1,2,4-triazole in the presence of a strong Lewis acid catalyst . Another method involves the isomerization of allyl thiocyanate to form isothiocyanate .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its formula. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The 4-allyl-5-(4-nitrophenyl) group is attached to one of the nitrogen atoms of the triazole ring. The ethyl thioacetate group is attached to the other nitrogen atom .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry . They are also susceptible to hydrolysis . Nucleophiles generally attack at the carbon atom of the isothiocyanate group .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is involved in the synthesis of various Schiff bases and novel compounds with potential applications in chemistry and pharmaceuticals. For example, Mobinikhaledi et al. (2010) reported the synthesis of Schiff base derivatives using a precursor related to this compound, which were characterized using various spectroscopic methods (Mobinikhaledi et al., 2010). Additionally, Karczmarzyk et al. (2012) studied a compound with a 1,2,4-triazoline ring, demonstrating its planar structure and hydrogen bonding characteristics, which could be relevant to derivatives of this compound (Karczmarzyk et al., 2012).

Antimicrobial and Antifungal Applications

Some derivatives of this compound have shown potential in antimicrobial and antifungal applications. Šermukšnytė et al. (2022) synthesized hydrazide derivatives and tested their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer treatment (Šermukšnytė et al., 2022). Çavușoğlu et al. (2018) explored the antifungal and apoptotic effects of triazole-oxadiazole compounds against Candida species, indicating the relevance of triazole derivatives in antifungal research (Çavușoğlu et al., 2018).

Coordination Polymers and Structural Studies

The synthesis and characterization of coordination polymers derived from isomeric 1,2,4-triazole ligands have been reported by Hu et al. (2016). These studies highlight the structural diversity and potential applications of 1,2,4-triazole derivatives in materials science (Hu et al., 2016).

properties

IUPAC Name

ethyl 2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-3-9-18-14(11-5-7-12(8-6-11)19(21)22)16-17-15(18)24-10-13(20)23-4-2/h3,5-8H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELUWCNENVJYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC=C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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